Rubratoxin A
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Overview
Description
Rubratoxin A is a hepatotoxic mycotoxin produced by fungi such as Penicillium rubrum and Penicillium purpurogenum . It has been known since the 1950s and is recognized for its potent inhibitory activity against protein phosphatase 2A . This compound is now widely used as a chemical probe in protein phosphatase 2A research .
Preparation Methods
Rubratoxin A can be recovered from cultures of Penicillium rubrum grown on various substrates, including natural substrates, semi-synthetic media, and glucose-mineral salts broth . The extraction process involves using solvents such as diethyl ether, ethyl acetate-benzene, ethanol, acetone, and acetonitrile under reflux conditions at 45°C . The extracts are then purified using thin-layer chromatography and column chromatography with silicic acid and gradient solvent elution . Industrial production methods typically involve large-scale fermentation of Penicillium rubrum followed by similar extraction and purification processes .
Chemical Reactions Analysis
Rubratoxin A undergoes various chemical reactions, including oxidation and reduction . The compound is synthesized through a series of oxidation-reduction reactions involving multiple enzymes, including alpha-ketoglutarate-dependent dioxygenases and flavin adenine dinucleotide-dependent monooxygenases . These reactions result in the formation of rubratoxin B, which is then selectively reduced to this compound by an iron reductase . Common reagents used in these reactions include oxidizing agents and reducing agents specific to the enzymes involved . The major products formed from these reactions are this compound and rubratoxin B .
Scientific Research Applications
Rubratoxin A is primarily used in scientific research as a specific and potent inhibitor of protein phosphatase 2A . This enzyme plays a crucial role in regulating the phosphorylation state and function of various proteins in eukaryotic cells . By inhibiting protein phosphatase 2A, this compound induces overphosphorylation of substrate proteins, which has been shown to suppress cancer metastasis and reduce tumor volume in animal models . Additionally, this compound has been studied for its potential antitumor and antimetastatic effects . It is also used as a chemical probe to study the molecular mechanisms of protein phosphatase 2A and its role in various cellular processes .
Mechanism of Action
Rubratoxin A exerts its effects by specifically inhibiting protein phosphatase 2A . This enzyme is a serine/threonine phosphatase that dephosphorylates proteins on serine and threonine residues . By binding to the active site of protein phosphatase 2A, this compound prevents the dephosphorylation of substrate proteins, leading to their overphosphorylation . This overphosphorylation disrupts various cellular processes, including cell cycle regulation, apoptosis, and signal transduction . The inhibition of protein phosphatase 2A by this compound has been shown to suppress cancer metastasis and reduce tumor volume in animal models .
Comparison with Similar Compounds
Rubratoxin A is similar to other mycotoxins produced by Penicillium species, such as rubratoxin B and rubratoxin C . this compound is unique in its potent inhibitory activity against protein phosphatase 2A, which is about 100-fold higher than that of rubratoxin B . Other similar compounds include cytostatin and fostriecin, which are also specific inhibitors of protein phosphatase 2A . While these compounds share similarities in their structures and protein phosphatase 2A-binding manners, this compound has shown higher suppression of tumor metastasis and reduction of primary tumor volume in animal models compared to cytostatin .
Properties
CAS No. |
22467-31-8 |
---|---|
Molecular Formula |
C26H32O11 |
Molecular Weight |
520.5 g/mol |
IUPAC Name |
(2S,3R,10S)-3,13-dihydroxy-2-[(1R)-1-hydroxyheptyl]-10-[(S)-hydroxy-[(2S)-6-oxo-2,3-dihydropyran-2-yl]methyl]-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,15-trione |
InChI |
InChI=1S/C26H32O11/c1-2-3-4-5-7-15(27)20-18-13(23(31)36-25(18)33)10-12(21(29)16-8-6-9-17(28)35-16)11-14-19(22(20)30)26(34)37-24(14)32/h6,9,12,15-16,20-23,27,29-31H,2-5,7-8,10-11H2,1H3/t12-,15+,16-,20+,21-,22-,23?/m0/s1 |
InChI Key |
XOEFANNJIKAWGX-RRIJHKHGSA-N |
SMILES |
CCCCCCC(C1C(C2=C(CC(CC3=C1C(=O)OC3O)C(C4CC=CC(=O)O4)O)C(=O)OC2=O)O)O |
Isomeric SMILES |
CCCCCC[C@H]([C@H]1[C@H](C2=C(C[C@H](CC3=C1C(=O)OC3O)[C@@H]([C@@H]4CC=CC(=O)O4)O)C(=O)OC2=O)O)O |
Canonical SMILES |
CCCCCCC(C1C(C2=C(CC(CC3=C1C(=O)OC3O)C(C4CC=CC(=O)O4)O)C(=O)OC2=O)O)O |
Appearance |
Solid powder |
Color/Form |
NEEDLES FROM ETHYL ACETATE Crystalline |
melting_point |
210-214 °C (dec.) |
physical_description |
Solid; [HSDB] |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
STABLE AT ROOM TEMP /RUBRATOXINS/ |
solubility |
PARTIALLY SOL IN WATER, FAIRLY SOL IN ALC & ESTERS & VERY SOL IN ACETONE /RUBRATOXINS/ INSOL IN OILS OR CHLOROFORM /RUBRATOXINS/ |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Rubratoxin A; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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